molecular formula C8H5ClN2 B8551514 3-Chloro-5-vinylpicolinonitrile

3-Chloro-5-vinylpicolinonitrile

Cat. No.: B8551514
M. Wt: 164.59 g/mol
InChI Key: NODLNVZYCFUFDM-UHFFFAOYSA-N
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Description

3-Chloro-5-vinylpicolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with chloro, vinyl, and nitrile groups. The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions, while the vinyl group offers opportunities for polymerization or cycloaddition reactions. The nitrile moiety may contribute to hydrogen bonding or serve as a precursor for carboxylic acid derivatives.

Properties

Molecular Formula

C8H5ClN2

Molecular Weight

164.59 g/mol

IUPAC Name

3-chloro-5-ethenylpyridine-2-carbonitrile

InChI

InChI=1S/C8H5ClN2/c1-2-6-3-7(9)8(4-10)11-5-6/h2-3,5H,1H2

InChI Key

NODLNVZYCFUFDM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(N=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Features and Properties

Below is a comparative table of 3-Chloro-5-vinylpicolinonitrile and related compounds, highlighting substituents, molecular weight, reactivity, and applications:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Reactivity/Applications
This compound (hypothetical) Chloro, vinyl, nitrile C₈H₄ClN₂ 163.59 (calc.) Polymerization, substitution reactions
3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile Chloro, ethynyl-linked propoxyphenyl, nitrile C₁₇H₁₃ClN₂O 296.756 Conjugated systems, materials science
3-Chloro-5-(trifluoromethyl)picolinonitrile Chloro, trifluoromethyl, nitrile C₇H₂ClF₃N₂ 206.55 (calc.) Pharmaceuticals (metabolic stability)
3-Chloro-5-(dioxaborolanyl)picolinonitrile Chloro, boronic ester, nitrile C₁₂H₁₄BClN₂O₂ 276.51 (calc.) Suzuki-Miyaura cross-coupling reactions
5-(Hydroxymethyl)picolinonitrile Hydroxymethyl, nitrile C₇H₅N₂O 133.13 (calc.) Solubility in polar solvents, oxidation

Detailed Comparisons

Substituent-Driven Reactivity
  • 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile : The ethynyl group creates extended conjugation, making it suitable for optoelectronic materials. The propoxyphenyl group enhances lipophilicity, favoring organic solvent solubility. This contrasts with the vinyl group in the target compound, which lacks aromaticity but may participate in Diels-Alder reactions.
  • 3-Chloro-5-(trifluoromethyl)picolinonitrile : The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity at the chloro-substituted position. This enhances reactivity in nucleophilic aromatic substitution compared to the electron-neutral vinyl group.
  • 3-Chloro-5-(dioxaborolanyl)picolinonitrile : The boronic ester enables Suzuki couplings, a property absent in the vinyl analogue. This makes it critical for constructing biaryl structures in drug discovery.
Solubility and Stability
  • The hydroxymethyl group in 5-(Hydroxymethyl)picolinonitrile improves water solubility via hydrogen bonding, unlike the hydrophobic vinyl group. However, the hydroxymethyl group may oxidize to a carboxylic acid under acidic conditions.
  • The trifluoromethyl group in imparts metabolic stability and resistance to oxidation, a trait valuable in bioactive molecules.

Notes and Limitations

Properties like solubility and reactivity are extrapolated based on substituent effects.

The trifluoromethyl and boronate derivatives have well-documented applications, while ethynyl and hydroxymethyl analogues require further exploration.

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